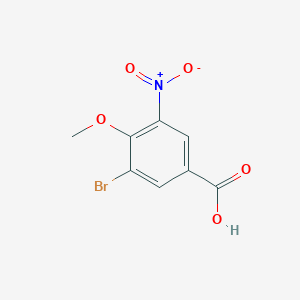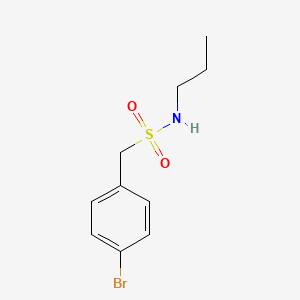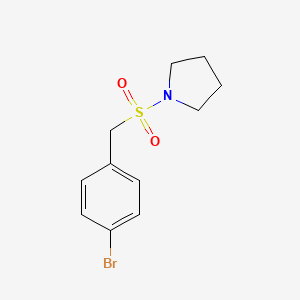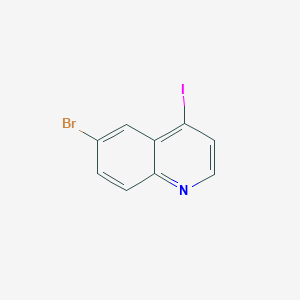
6-Bromo-4-iodoquinoline
Übersicht
Beschreibung
6-Bromo-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN It is a derivative of quinoline, where the hydrogen atoms at positions 6 and 4 are replaced by bromine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromo-4-iodoquinoline can be synthesized through a multi-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline. The synthesis involves cyclization and substitution reactions . Another method involves the reaction of 6-bromo-4-chloroquinoline with potassium iodide in acetonitrile under reflux conditions for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, extraction, and purification through column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Potassium Iodide: Used in substitution reactions to replace chlorine with iodine.
Acetonitrile: Common solvent used in the synthesis and reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of quinoline with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-iodoquinoline is an important intermediate in the synthesis of biologically active compounds. It is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors such as GSK2126458 . Additionally, it has applications in material science for the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-iodoquinoline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-hydroxyquinoline
- 6-Chloroquinoline
- 5-Bromoquinoline
- 6-Iodoquinoline
- 4-Bromoquinoline
Uniqueness
6-Bromo-4-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and binding properties compared to other similar compounds with only one halogen atom. The combination of bromine and iodine also allows for more diverse chemical modifications and applications in various fields .
Eigenschaften
IUPAC Name |
6-bromo-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLFNVNIISPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590593 | |
| Record name | 6-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-23-8 | |
| Record name | 6-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-bromo-4-iodoquinoline?
A1: this compound serves as a crucial building block in the multi-step synthesis of various biologically active compounds. One notable example is GSK2126458, though the specific biological activity of this compound is not detailed in the provided research [].
Q2: How is the structure of this compound confirmed in the research?
A2: The researchers primarily utilized ¹H NMR (proton nuclear magnetic resonance) spectroscopy to confirm the structure of both the final product, this compound, and the intermediate compound, 6-bromoquinolin-4-ol [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
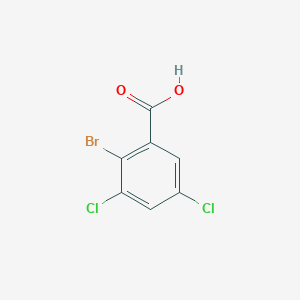
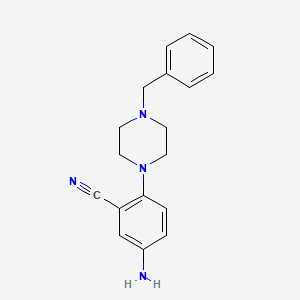
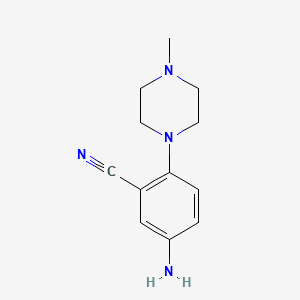
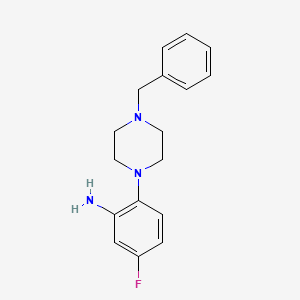
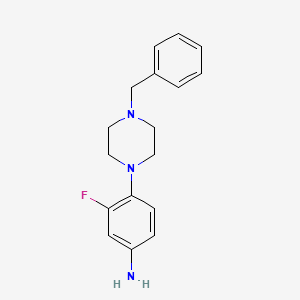
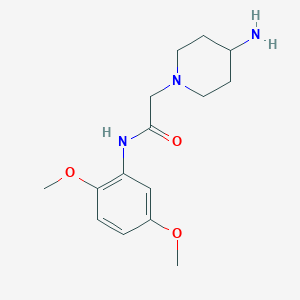

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)


